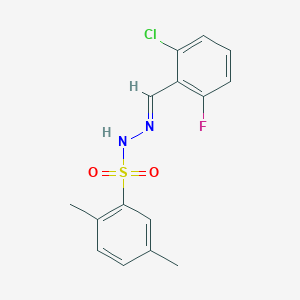

N'-(2-chloro-6-fluorobenzylidene)-2,5-dimethylbenzenesulfonohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N'-(2-chloro-6-fluorobenzylidene)-2,5-dimethylbenzenesulfonohydrazide" belongs to a class of chemicals known as hydrazones, characterized by their N=N linkage connecting an aldehyde or ketone to a hydrazide. These compounds are of significant interest due to their diverse chemical properties and potential applications in various fields including catalysis, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of hydrazone compounds typically involves the condensation reaction of an aldehyde or ketone with a hydrazide compound. For example, studies on similar compounds have detailed synthesis via condensation reactions in methanol, utilizing equimolar quantities of the respective benzaldehyde and hydrazide compound under reflux conditions to achieve the desired hydrazone derivative (Yang, 2011).

Molecular Structure Analysis

The molecular structure of hydrazones is often confirmed through various spectroscopic methods, including IR, NMR, and single-crystal X-ray diffraction. These methods have elucidated structures featuring monoclinic or triclinic space groups, hydrogen bonding interactions, and distinct geometric configurations around the N=N linkage (Li Wei-hua et al., 2006).

Chemical Reactions and Properties

Hydrazones undergo various chemical reactions, including catalytic oxidation and electrophilic substitution. Their reactivity can be influenced by substituents on the benzylidene and hydrazide components, which affect electron density and steric hindrance. For instance, the catalytic property of related compounds has been studied for the oxidation of olefins, demonstrating their utility in organic synthesis (Huanyu Liu et al., 2020).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Researchers have developed new compounds and complexes through the synthesis and characterization of various hydrazone compounds, including those similar to N'-(2-chloro-6-fluorobenzylidene)-2,5-dimethylbenzenesulfonohydrazide. These compounds have been evaluated for their potential applications, such as antimicrobial activities. For instance, vanadium(V) complexes derived from halido-substituted tridentate hydrazone compounds showed promising antibacterial activities due to the presence of fluoro groups in the hydrazone ligands (He et al., 2018).

Catalytic Properties

The catalytic properties of complexes derived from hydrazone compounds have been explored for potential applications in chemical reactions. Oxidovanadium(V) and dioxidomolybdenum(VI) complexes of similar hydrazone compounds were studied for their catalytic oxidation properties on olefins, demonstrating the role of these complexes in facilitating chemical transformations (Liu et al., 2020).

Sensor Development

The development of sensors for detecting heavy metals is another application of hydrazone derivatives. Compounds like (E)-N′-nitrobenzylidene-benzenesulfonohydrazide derivatives have been utilized in fabricating sensors on glassy carbon electrodes for the selective detection of mercury (Hg2+), showcasing their potential in environmental monitoring and safety applications (Hussain et al., 2017).

Crystal Structure Analysis

Research into the crystal structure and Hirshfeld surface analysis of related N-acylhydrazone derivatives provides insights into the molecular interactions and stability of these compounds. Such studies are crucial for understanding the structural basis of their potential applications and for designing new compounds with desired properties (Purandara et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN2O2S/c1-10-6-7-11(2)15(8-10)22(20,21)19-18-9-12-13(16)4-3-5-14(12)17/h3-9,19H,1-2H3/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLJHEIOKFAOML-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NN=CC2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N/N=C/C2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2,5-dimethylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B5554126.png)

![6-(4'-nitro-4-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5554142.png)

![8-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5554160.png)

![2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)

![N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea](/img/structure/B5554202.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5554209.png)

![1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554218.png)